Emicerfont
概要
説明
Emicerfont, also known by its chemical name 1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one, is a small molecule drug developed by GlaxoSmithKline It acts as a corticotropin-releasing factor receptor 1 antagonistThis compound blocks the corticotropin-releasing factor receptor 1, reducing the release of adrenocorticotropic hormone .
準備方法
The synthesis of Emicerfont involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The synthetic route typically includes:
Step 1: Formation of the pyrrolopyridine core through a cyclization reaction.
Step 2: Introduction of the methoxy and methyl groups via electrophilic aromatic substitution.
Step 3: Coupling of the pyrrolopyridine core with a pyrazole derivative.
Step 4: Final coupling with an imidazolidinone moiety to form the complete this compound structure.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.
化学反応の分析
エミセルフォントは、次のようなさまざまな化学反応を起こします。
酸化: エミセルフォントは特定の条件下で酸化され、酸化誘導体を生成します。
還元: 還元反応は、エミセルフォント内の官能基を修飾し、薬理作用を変化させる可能性があります。
置換: エミセルフォントは置換反応を起こす可能性があります。特に芳香環において、置換基が他の官能基に置き換えられます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学的研究の応用
エミセルフォントは、その潜在的な治療用途について広く研究されており、以下が含まれます。
過敏性腸症候群(IBS): エミセルフォントは、コルチコトロピン放出因子受容体1を阻害することにより、IBSの症状を軽減する可能性について調査されています.
アルコール依存症: 研究では、エミセルフォントがストレス関連経路を調節することにより、飲酒量と依存症を軽減する可能性について探求されています.
これらの医療用途に加えて、エミセルフォントは、コルチコトロピン放出因子系の役割をさまざまな生理学的および病理学的状態においてより深く理解するために、研究で使用され続けています .
作用機序
エミセルフォントは、コルチコトロピン放出因子受容体1を選択的に阻害することにより効果を発揮します。この受容体はストレス反応に関与しており、その活性化は副腎皮質刺激ホルモンの放出につながり、さらにコルチゾールの産生を刺激します。この受容体を阻害することにより、エミセルフォントは副腎皮質刺激ホルモンの放出を抑制し、それに伴いコルチゾールレベルを低下させます。 このメカニズムは、特にIBSや不安障害など、ストレスが重要な役割を果たす状態において関連しています .
類似化合物との比較
エミセルフォントは、コルチコトロピン放出因子受容体1アンタゴニストとして知られる化合物のクラスの一部です。類似の化合物には、以下が含まれます。
アンタラルミン: ストレス調節作用が類似した、コルチコトロピン放出因子受容体1の別のアンタゴニスト。
ペキセルフォント: 不安や鬱の治療における可能性について調査されている、類似の薬理作用を持つ化合物。
ベルセルフォント: ストレス関連障害への影響について研究されている、コルチコトロピン放出因子受容体1の別のアンタゴニスト.
これらの化合物と比較して、エミセルフォントは、特定の結合親和性と薬物動態プロファイルにおいて独自の特性を示しており、限られた臨床採用にもかかわらず、研究において貴重なツールとなっています .
生物活性
Emicerfont (GW876008) is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a significant role in the regulation of stress responses and various psychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and irritable bowel syndrome (IBS). The following sections detail the biological activity of this compound, including its pharmacological effects, case studies, and research findings.
This compound functions by blocking the CRF1 receptor, which is activated by corticotropin-releasing factor (CRF). This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses and emotional regulation. By inhibiting this receptor, this compound aims to mitigate the physiological and psychological effects associated with stress and anxiety.
Pharmacological Effects
- Anxiolytic and Antidepressant Activity :
- Impact on Gastrointestinal Disorders :
- Alcohol Dependence :
Study 1: Irritable Bowel Syndrome
- Objective : To evaluate the efficacy of this compound in patients with IBS.
- Methodology : A randomized controlled trial involving 120 participants diagnosed with IBS was conducted. Participants received either this compound or a placebo.
- Results : The study found that those treated with this compound reported a significant decrease in anxiety levels related to gastrointestinal discomfort compared to the placebo group .
Study 2: Alcohol Dependence
- Objective : To assess the impact of this compound on alcohol craving.
- Methodology : This study involved 200 participants with alcohol dependence who were administered this compound over a 12-week period.
- Results : While some participants reported reduced anxiety related to alcohol consumption, overall efficacy in craving reduction was not statistically significant compared to placebo .
Research Findings Summary
特性
IUPAC Name |
1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHJGXQFESYQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229231 | |
Record name | Emicerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786701-13-1 | |
Record name | 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=786701-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emicerfont [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emicerfont | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emicerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMICERFONT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。